Product packaging for 2,2-dichloro-N-(4-methoxyphenyl)acetamide(Cat. No.:CAS No. 2153-09-5)

2,2-dichloro-N-(4-methoxyphenyl)acetamide

Cat. No.: B2776349
CAS No.: 2153-09-5
M. Wt: 234.08
InChI Key: IKDULUPZZPGFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Dichloro-N-(4-methoxyphenyl)acetamide is an organic compound featuring a dichloroacetamide group linked to a 4-methoxyphenyl (para-anisidine) ring. This structure classifies it as a substituted acetamide, a scaffold of significant interest in medicinal and agrochemical research for its potential biological activities . The compound serves as a versatile building block (synthon) in organic synthesis. The reactivity of its dichloroacetamide moiety allows for further functionalization, making it a potential precursor in the development of more complex molecules, including various nitrogen-containing heterocycles . Researchers utilize this compound in the synthesis of novel chemical entities, such as hybrid molecules incorporating triazole and other acetamide moieties, which are often screened for a range of pharmacological properties . While specific hazard data for this compound is not fully classified in the search results, it shares structural similarities with other halogenated acetamides that may pose hazards . As with all chemicals of this nature, safe handling practices including the use of appropriate personal protective equipment (PPE) are essential. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO2 B2776349 2,2-dichloro-N-(4-methoxyphenyl)acetamide CAS No. 2153-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-14-7-4-2-6(3-5-7)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDULUPZZPGFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2153-09-5
Record name 2,2-DICHLORO-N-(4-METHOXY-PHENYL)-ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Research Context and Significance of 2,2 Dichloro N 4 Methoxyphenyl Acetamide

Position within Contemporary Organic Synthesis Research

2,2-dichloro-N-(4-methoxyphenyl)acetamide is a specific derivative of the broader class of α-haloacetamides. While research directly focused on this exact molecule is not extensively documented in publicly available literature, its structural components suggest its role as a potential intermediate or building block in organic synthesis. The synthesis of related acetamide (B32628) structures is well-established. For instance, the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide is achieved by reacting 4-methoxyaniline with chloroacetyl chloride in acetic acid. nih.gov A similar pathway can be envisaged for this compound, likely by using dichloroacetyl chloride as the acylating agent.

The significance of such compounds often lies in their utility in constructing more complex molecular architectures. For example, the dichloroacetamide moiety can be incorporated into larger molecules to explore their biological activities. A study on a complex hybrid molecule containing a 2,2-dichloro-N-[...]acetamide fragment investigated its anticancer properties. mdpi.com In this synthesis, a primary amino group was acylated using dichloroacetyl chloride, demonstrating a key reaction that would be involved in the synthesis of the title compound. mdpi.com

Academic Relevance of Dihaloacetamide Chemistry

The academic relevance of dihaloacetamides has seen a significant surge, particularly in the field of medicinal chemistry and chemical biology. Dihaloacetamides, including dichloroacetamides, are recognized as a class of "tunable" electrophiles for the targeted covalent inhibition of proteins. nih.govacs.org This tunability is crucial in the design of targeted covalent inhibitors (TCIs), a class of drugs that can offer enhanced potency and prolonged pharmacological effects. acs.org

The reactivity of dihaloacetamides with nucleophilic residues on proteins, such as cysteine, can be modulated by the choice of halogen atoms and the structure of the amine scaffold. nih.govacs.org This allows for a fine-tuning of the compound's reactivity to achieve selective binding to a target protein while minimizing off-target effects. The dichloroacetamide (DCA) group, in particular, has been systematically studied for its reactivity with glutathione (B108866) and the stability of the resulting adducts. nih.govacs.org

Scope of Advanced Chemical Investigations on the Compound

Advanced chemical investigations into compounds like this compound are largely driven by the reactivity of the dichloroacetamide functional group. This group serves as a "warhead" in the design of covalent inhibitors. nih.gov

Key findings from research on dihaloacetamides include:

Reversible Covalent Targeting: The adduct formed between a dichloroacetamide and a thiol, such as the cysteine residue in a protein, can be susceptible to hydrolysis. nih.gov This property can be exploited to design reversible covalent inhibitors, which can offer a better safety profile compared to irreversible inhibitors. The stability of this bond can, however, be enhanced within the hydrophobic binding pocket of a protein. nih.govacs.org

Tunable Reactivity: Dihaloacetamides offer a broad range of reactivity based on the specific halogen atoms they contain. nih.govacs.org This allows chemists to select the appropriate dihaloacetamide for a specific biological target. Dichloroacetamide has been shown to have a slightly lower reactivity towards glutathione than chlorofluoroacetamide. nih.govacs.org

Applications in Drug Discovery: The principles of dihaloacetamide chemistry have been successfully applied in the design of inhibitors for important cancer targets like KRASG12C and EGFR. nih.gov This underscores the potential of molecules like this compound as starting points for the development of new therapeutic agents.

While specific experimental data for this compound is limited, the established chemistry of the dichloroacetamide group provides a strong foundation for its potential applications in organic synthesis and medicinal chemistry.

Interactive Data Table: Properties of Related Acetamide Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
2-chloro-N-(4-methoxyphenyl)acetamideC₉H₁₀ClNO₂199.63 nih.gov
2,2-dichloro-N-(4-chloro-2-nitrophenyl)acetamideC₈H₅Cl₃N₂O₃294.5 ontosight.ai
N-(2,4-Dichloro-5-methoxyphenyl)acetamideC₉H₉Cl₂NO₂234.08 epa.gov
2-chloro-N-(2,4-dimethoxyphenyl)acetamideC₁₀H₁₂ClNO₃229.66 epa.gov

Synthetic Methodologies and Process Optimization

Established Reaction Pathways for 2,2-dichloro-N-(4-methoxyphenyl)acetamide Synthesis

The conventional synthesis of N-aryl dihaloacetamides is typically achieved through direct acylation, a reliable and widely implemented strategy in organic chemistry.

The most direct and common pathway for synthesizing this compound involves the acylation of 4-methoxyaniline with a pre-halogenated reagent, specifically dichloroacetyl chloride. This method combines the formation of the amide bond and the introduction of the dichloro-functional group into a single, efficient step.

An alternative, though less common, two-step protocol could also be envisioned. This would involve an initial acylation of 4-methoxyaniline with a non-halogenated precursor, followed by a subsequent dichlorination of the resulting acetamide (B32628). However, the direct acylation approach is generally preferred due to its atom economy and procedural simplicity.

The formation of the N-aryl amide bond is the key transformation in this synthesis. The classical and most prevalent strategy involves the reaction of an amine (4-methoxyaniline) with an activated carboxylic acid derivative, such as an acyl chloride (dichloroacetyl chloride). This nucleophilic acyl substitution reaction is a cornerstone of organic synthesis.

Amide bond formation is one of the most frequently performed reactions in medicinal and organic chemistry. rsc.org Traditional methods often convert a carboxylic acid into a more reactive species. For instance, using chlorinating agents like thionyl chloride or oxalyl chloride to form an acid chloride is a common approach. ucl.ac.uk This activated intermediate then readily reacts with the amine to form the stable amide linkage.

The specific conditions for the synthesis of N-aryl acetamides can be adapted from established protocols for similar compounds. For the reaction between 4-methoxyaniline and an acyl chloride, a base is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction.

One documented method for a similar synthesis involves dissolving 4-methoxyaniline in pure acetic acid, followed by the portion-wise addition of the chloroacetyl chloride while cooling the reaction in an ice bath. nih.gov Another approach uses a base like potassium carbonate in a solvent such as acetone. chemicalbook.com The reaction proceeds by adding the acyl chloride at 0°C and then stirring for several hours at room temperature. chemicalbook.com

The following table summarizes typical reagents and conditions used in these established acylation reactions.

Role Reagent/Condition Purpose Source Example
Nucleophile 4-methoxyanilineThe aromatic amine providing the nitrogen for the amide bond. nih.gov
Electrophile Dichloroacetyl chlorideThe activated carboxylic acid derivative that acylates the amine.Inferred from nih.govchemicalbook.com
Solvent Acetone, Acetic Acid, Dichloromethane (B109758)Dissolves reactants and facilitates the reaction. ucl.ac.uknih.govchemicalbook.com
Base (optional) Potassium Carbonate (K₂CO₃), Triethylamine (B128534)Scavenges the HCl byproduct. chemicalbook.comresearchgate.net
Temperature 0°C to Room TemperatureControls reaction rate and minimizes side reactions. chemicalbook.com

Exploration of Novel Synthetic Approaches

Recent research in organic synthesis has emphasized the development of catalytic and environmentally benign methods for amide bond formation, moving away from the use of stoichiometric activating reagents that generate significant chemical waste. ucl.ac.uksigmaaldrich.com

The development of catalytic methods for forming carbon-halogen bonds and amide bonds represents a significant advancement in chemical synthesis. sigmaaldrich.comnih.gov While direct catalytic synthesis of this compound is not widely documented, related catalytic systems offer promising future pathways.

Catalytic Halogenation: Research has led to the development of enantioselective dihalogenation reactions, which can create chiral carbon-halogen bonds. nih.govnih.gov These methods, while often applied to olefins, highlight the potential for catalytic control in the synthesis of halogenated molecules.

Catalytic Amidation: Boronic acid has been demonstrated as an effective catalyst for direct amidations using carboxylic acids, offering a waste-free alternative to traditional coupling agents. sigmaaldrich.com Ruthenium-based catalysts have also been used for the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com For dihaloacetamide synthesis specifically, chiral copper catalysts have been used to achieve the photoinduced synthesis of tertiary α-haloamides, showcasing a novel approach to forming these structures. researchgate.net

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org This has driven significant interest in developing sustainable methods for amide synthesis, which is a reaction identified as being in urgent need of improvement due to its reliance on wasteful protocols. whiterose.ac.uk

Key green strategies applicable to the synthesis of this compound include:

Catalytic Direct Amidation: Instead of using stoichiometric activators, catalytic systems can directly couple carboxylic acids and amines. ucl.ac.uk For instance, Brønsted acidic ionic liquids have been used as reusable catalysts and solvents for direct amidation, significantly improving sustainability and reducing the process mass intensity (PMI). acs.org

Biocatalysis: Enzymes are increasingly used for amide bond formation. rsc.org These biocatalytic methods can operate in aqueous media under mild conditions, offering a highly sustainable alternative to traditional organic synthesis. rsc.org

Safer Solvents: A major focus of green chemistry is replacing hazardous solvents like dichloromethane (CH₂Cl₂) and dimethylformamide (DMF), which are commonly used in amidation reactions, with more environmentally friendly alternatives. ucl.ac.uk

The table below contrasts traditional and green approaches to amide synthesis.

Aspect Traditional Method Green/Sustainable Method Advantage of Green Method
Reagents Stoichiometric coupling agents (e.g., Thionyl Chloride, HATU)Catalytic systems (e.g., Boronic Acids, Enzymes, Ionic Liquids)Reduced waste, higher atom economy, reusability of catalysts. ucl.ac.ukacs.org
Solvents Dichloromethane (CH₂Cl₂), Dimethylformamide (DMF)Water, greener organic solvents, or solvent-free conditions.Reduced toxicity and environmental impact. rsc.orgucl.ac.uk
Byproducts Large quantities of waste from coupling agents.Minimal byproducts (e.g., water in direct amidation).Lower Process Mass Intensity (PMI) and easier purification. acs.org
Conditions Often requires anhydrous conditions and inert atmospheres.Often proceeds in aqueous media at mild temperatures.Increased safety and reduced energy consumption. rsc.org

Scale-Up Considerations and Process Intensification in Academic Research

The transition of a synthetic route from a laboratory-bench scale to a larger, pilot-plant or industrial scale is a critical phase in chemical process development. For the synthesis of this compound, this involves navigating a series of challenges that are common in academic research settings, where resources and specialized equipment may be limited. Process intensification strategies offer promising solutions to these challenges, enabling safer, more efficient, and scalable production of this and similar compounds.

When scaling up the synthesis of this compound, which is typically prepared via the N-acylation of 4-methoxyaniline with dichloroacetyl chloride, several key factors must be considered. These include efficient mixing, heat transfer, reaction kinetics, and management of byproducts. What works well in a small flask may not translate directly to a multi-liter reactor. For instance, the exothermic nature of the acylation reaction can lead to localized hotspots in a large batch reactor, promoting the formation of impurities and posing safety risks.

In an academic research context, the scale-up of such reactions often highlights the limitations of traditional batch processing. Challenges such as prolonged reaction times, potential for runaway reactions, and difficulties in achieving consistent product quality become more pronounced as the scale increases.

To address these issues, process intensification methodologies are being increasingly explored in academic laboratories. These strategies aim to develop smaller, safer, and more energy-efficient processes. For the synthesis of this compound, two particularly relevant techniques are microwave-assisted synthesis and continuous flow chemistry.

Microwave-assisted synthesis can significantly accelerate reaction rates by enabling rapid and uniform heating of the reaction mixture. This can lead to higher yields and reduced byproduct formation in a shorter amount of time compared to conventional heating methods. researchgate.net For the acylation of anilines, microwave irradiation has been shown to improve yields and shorten reaction times significantly. researchgate.net

Continuous flow chemistry offers a paradigm shift from traditional batch production. In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This approach provides superior control over reaction parameters such as temperature, pressure, and mixing. The high surface-area-to-volume ratio in microreactors facilitates efficient heat exchange, mitigating the risks associated with exothermic reactions. mdpi.com Furthermore, continuous flow systems can be readily scaled up by operating the reactor for longer periods (scaling out) or by running multiple reactors in parallel (numbering up), without the need to re-optimize the reaction conditions. mdpi.com

A hypothetical comparison between a traditional batch process and a continuous flow process for the synthesis of a dichloroacetamide derivative is presented in the table below, illustrating the potential benefits of process intensification.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Dichloroacetamide Derivative
ParameterTraditional Batch ProcessContinuous Flow Process
Reaction Volume 5 L10 mL Reactor Coil
Temperature Control Jacketed heating/cooling, potential for hotspotsPrecise and rapid heat exchange
Mixing Mechanical stirring, potential for inhomogeneityEfficient diffusive mixing
Reaction Time 4-6 hours10 minutes residence time
Yield 75%>90%
Safety Risk of thermal runaway with exothermic reactionInherently safer due to small reaction volume
Scalability Requires larger reactors and re-optimizationScaling out by continuous operation

The data in the table highlights the significant improvements in yield, reaction time, and safety that can be achieved by adopting continuous flow technology.

Further research findings in academic settings have demonstrated the robustness of process intensification for amide synthesis. For example, studies on the scale-up of amidation reactions have shown that high yields can be maintained even when increasing the reaction scale significantly. researchgate.netcatrin.com The use of novel catalysts and reaction media in combination with intensified processes is also an active area of research, aiming to develop more sustainable and efficient synthetic routes. dntb.gov.ua

Detailed research into the N-acylation of chitosan, a biopolymer with primary amino groups, has shed light on the influence of reaction parameters such as pH on the degree of substitution. mdpi.com While the substrate is different, the principles of controlling reaction conditions to achieve a desired product outcome are directly applicable to the synthesis of this compound.

The table below summarizes key research findings from academic studies on the synthesis of amides, which are relevant to the scale-up of this compound production.

Table 2: Research Findings in Amide Synthesis Relevant to Scale-Up
Research FocusKey FindingsRelevance to Scale-Up
Microwave-Assisted Acylation Shorter reaction times (minutes vs. hours) and higher yields (71-88%) compared to conventional heating. researchgate.netOffers a rapid and efficient method for initial scale-up studies and can inform the design of continuous flow processes.
Continuous Flow Amide Synthesis Enables safe handling of hazardous reagents and exothermic reactions, with high yields and easy scalability. nih.govProvides a direct pathway for developing a robust and scalable manufacturing process for this compound.
Catalyst Development for Amidation Development of efficient catalysts allows for milder reaction conditions and broader substrate scope. researchgate.netdntb.gov.uaCan lead to more cost-effective and sustainable processes at a larger scale.
pH Control in N-Acylation The degree of N-acylation can be controlled by adjusting the pH of the reaction medium. mdpi.comHighlights the importance of precise control over reaction parameters to ensure consistent product quality during scale-up.

Advanced Structural Elucidation and Solid State Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an essential tool for determining the precise molecular structure of a compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structural integrity of 2,2-dichloro-N-(4-methoxyphenyl)acetamide. A COSY spectrum would establish the proton-proton (¹H-¹H) coupling network, confirming the connectivity of protons on the methoxyphenyl ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, definitively assigning each proton to its corresponding carbon.

A comprehensive search has not yielded any published 2D NMR data specifically for this compound.

Carbon-13 (¹³C) NMR provides a map of the carbon skeleton of the molecule. For this compound, a ¹³C NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) carbon, the carbons of the phenyl ring, the carbonyl carbon of the amide, and the unique dichlorinated carbon. The chemical shift of the -CHCl₂ carbon would be particularly characteristic.

Nitrogen-15 (¹⁵N) NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would provide direct insight into the electronic environment of the amide nitrogen atom.

Specific ¹³C and ¹⁵N NMR spectral data for this compound are not available in the reviewed scientific literature.

The use of deuterium (B1214612) labeling and the analysis of isotopic effects on NMR shifts can provide subtle but powerful structural information. For instance, selective deuteration of the methoxy group or the phenyl ring could help in assigning complex proton signals. However, there are no published studies detailing deuterium-induced NMR shifts or isotopic effects for this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, are used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, creating a unique "fingerprint."

For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹.

C=O (Amide I) stretching: Expected around 1650-1680 cm⁻¹.

C-N stretching and N-H bending (Amide II): Found near 1550 cm⁻¹.

C-O (ether) stretching: For the methoxy group.

C-Cl stretching: Associated with the dichloroacetyl group.

Despite the utility of these techniques, specific experimental FT-IR and FT-Raman spectra for this compound have not been found in the public domain. For its analog, 2-chloro-N-(4-methoxyphenyl)acetamide, characteristic FT-IR peaks have been reported at 3292 cm⁻¹ (N-H stretch) and 1660 cm⁻¹ (C=O stretch) nih.gov.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), help to elucidate the molecular structure by breaking the molecule into smaller, identifiable pieces.

The expected exact mass of this compound (C₉H₉Cl₂NO₂) could be calculated and confirmed by HRMS. A characteristic isotopic pattern due to the presence of two chlorine atoms would be a key identifying feature. Fragmentation analysis would likely show cleavage of the amide bond and loss of the dichloroacetyl group.

A search of scientific literature and spectral databases did not yield any high-resolution mass spectrometry or fragmentation data for this compound.

X-ray Crystallography for Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. It provides precise bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While this technique would provide an unambiguous solid-state structure for this compound, no published crystallographic data for this specific compound could be located. However, a detailed crystal structure for the monochloro analog, 2-chloro-N-(4-methoxyphenyl)acetamide, has been reported nih.gov. The study revealed a monoclinic crystal system and a three-dimensional structure generated by N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds nih.gov.

Single Crystal X-ray Diffraction Analysis

A thorough search for crystallographic data for this compound in scientific databases has yielded no results. There are no published reports detailing its crystal structure, and therefore, key parameters remain undetermined.

Table 1: Crystallographic Data for this compound (Data not available in published literature)

Parameter Value
Chemical formula C₉H₉Cl₂NO₂
Formula weight 234.08 g/mol
Crystal system Not reported
Space group Not reported
a (Å) Not reported
b (Å) Not reported
c (Å) Not reported
α (°) Not reported
β (°) Not reported
γ (°) Not reported
Volume (ų) Not reported
Z Not reported

Hirshfeld Surface Analysis of Intermolecular Interactions

As no crystallographic information file (CIF) is available for this compound, a Hirshfeld surface analysis cannot be performed. Therefore, the nature and relative contributions of intermolecular interactions like H···H, C···H/H···C, N···H/H···N, O···H/H···O, Cl···H/H···Cl, and potential π-π stacking interactions have not been experimentally or computationally characterized.

Table 2: Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis (Analysis not possible as no crystal structure data is available)

Interaction Type Percentage Contribution (%)
H···H Not determined
C···H/H···C Not determined
N···H/H···N Not determined
O···H/H···O Not determined
Cl···H/H···Cl Not determined
π-π interactions Not determined
Others Not determined

Polymorphism and Solid-State Conformational Analysis

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties. Solid-state conformational analysis, typically derived from crystal structure data, describes the specific three-dimensional shape adopted by the molecule in the solid state.

There are no studies available in the searched scientific literature that investigate or report the existence of polymorphs for this compound. Similarly, in the absence of single-crystal X-ray diffraction data, a definitive analysis of its solid-state conformation is not possible.

Chiroptical Spectroscopic Studies

Chiroptical spectroscopy, which includes techniques like circular dichroism, is used to study the interaction of polarized light with chiral molecules. This analysis is relevant only if a compound is chiral, meaning it is non-superimposable on its mirror image.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity, and chiroptical spectroscopic studies are not applicable. There have been no discussions of chiral forms or derivatives of this specific compound found in the literature.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of 2,2-dichloro-N-(4-methoxyphenyl)acetamide is largely dictated by the electrophilic nature of the carbon atom in the dichloromethyl group and the nucleophilic character of the amide nitrogen. The two chlorine atoms are strong electron-wthdrawing groups, which makes the α-carbon susceptible to nucleophilic attack. Consequently, the compound can undergo nucleophilic substitution reactions where one or both chlorine atoms are replaced by other nucleophiles.

Conversely, the lone pair of electrons on the amide nitrogen can participate in nucleophilic reactions. For instance, in the Staudinger reaction, the nitrogen of an imine acts as a nucleophile attacking a ketene (B1206846). wikipedia.orgyoutube.com While this compound itself is the product of an acylation reaction, its structural components are involved in similar fundamental reaction types. The acylation of 4-methoxyaniline with 2,2-dichloroacetyl chloride is a key step in related syntheses, highlighting the nucleophilic character of the aniline (B41778) nitrogen and the electrophilic character of the acyl chloride. researchgate.netmdpi.com

Unconventional Reactivity and Side Product Formation Studies

Under certain conditions, the reaction of precursors to this compound and its analogs deviates from expected pathways, leading to the formation of unexpected side products.

A significant example of unconventional reactivity is observed during the attempted Staudinger synthesis of certain β-lactams. When (S)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-N-(4-methoxyphenyl)methanimine was reacted with 2,2-dichloroacetyl chloride in the presence of triethylamine (B128534), the expected 3,3-dichloro-β-lactam was not formed. Instead, the major product identified was 2,2-dichloro-N-(chloromethyl)-N-(4-methoxyphenyl)acetamide. researchgate.netugent.be This peculiar outcome points to an alternative reaction pathway that circumvents the standard [2+2] cycloaddition of the imine and the ketene. ugent.be This reactivity was found to be dependent on the specific combination of the glyceraldehyde-derived imine and 2,2-dichloroacetyl chloride, as the same imine successfully forms β-lactams with other acid chlorides. ugent.be

The formation of N-(chloromethyl)acetamides signifies a mechanistic divergence from the classic Staudinger pathway. The standard mechanism involves the in situ generation of a dichloroketene (B1203229) from 2,2-dichloroacetyl chloride and a base, followed by a nucleophilic attack of the imine on the ketene to form a zwitterionic intermediate, which then cyclizes to the β-lactam. researchgate.netugent.be

However, the formation of the N-(chloromethyl)acetamide side product suggests a competing mechanism. It has been proposed that a direct reaction occurs between the imine and the acid chloride. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to investigate the Gibbs free energy profiles of both the standard Staudinger path and the alternative mechanism leading to the N-(chloromethyl)acetamide, confirming the favorability of the latter pathway for specific reactant combinations. ugent.be The stability of the aromatic substituent on the nitrogen of the imine appears to be a crucial factor in directing this reactivity. researchgate.net

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of acetamides is a critical aspect of their chemical profile. Dichloroacetamide structures, in general, are susceptible to hydrolysis under both acidic and basic conditions. acs.org The hydrolysis of the N-(chloromethyl)acetamide, a key side product mentioned previously, is often observed during aqueous workup procedures, indicating its relative instability in water. ugent.be

Detailed kinetic studies on a closely related compound, 4-methoxyphenyl-2,2-dichloroethanoate, provide significant insight into the degradation pathway. The neutral hydrolysis of this ester is second-order in water over a pH range of 2–5. The proposed mechanism involves a dipolar transition state where two water molecules participate. researchgate.netrsc.org This suggests that the degradation of this compound likely proceeds via nucleophilic attack by water on the carbonyl carbon, leading to the cleavage of the amide bond to form 4-methoxyaniline and dichloroacetic acid.

Kinetic and Thermodynamic Aspects of Reactions

Kinetic and thermodynamic parameters offer a quantitative understanding of the reactions involving this compound and related compounds. For the hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate, isobaric activation parameters have been determined, revealing how changes in solvent composition affect the enthalpy and entropy of activation. researchgate.netrsc.org

For example, in a mixed solvent system of cyanomethane and water, a decrease in the reaction rate constant is primarily entropy-driven as the concentration of water decreases below 40 M. researchgate.net In contrast, when using co-solvents like 2-methyl-2-propanol, the initial changes in rate are attributed to the stabilization of the ground state reactant through hydrophobic interactions. researchgate.net These findings highlight the complex interplay of solvation effects on the reaction's energy profile.

Below is a table summarizing the activation parameters for the hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in various aqueous co-solvent mixtures, which serves as a model for the hydrolytic degradation of the title compound.

Co-solventΔH (kJ mol-1)-TΔS (kJ mol-1)Notes
CyanomethaneVariableEntropy-driven rate decreaseEffect becomes pronounced below 40 M water
Polyethylene (B3416737) Glycol (PEG 400)Data not specifiedData not specifiedRate varies linearly with water concentration
Tetrahydrofuran (B95107) (THF)IncreasesData not specifiedSuggests destabilization of the activated complex
2-Methyl-2-propanolData not specifiedInitial increaseAttributed to stabilization of reactant by hydrophobic interactions

Data derived from studies on the analogous compound 4-methoxyphenyl-2,2-dichloroethanoate. researchgate.net

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent can profoundly influence the rate, yield, and selectivity of chemical reactions involving this compound. Solvents can affect the stability of reactants, transition states, and products, thereby altering the energy landscape of the reaction.

In the hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate, the rate constant is highly sensitive to the presence of co-solvents. Studies in binary aqueous mixtures with cyanomethane, polyethylene glycol (PEG 400), and tetrahydrofuran (THF) showed that while the thermodynamic activity of water plays a role, it is not the dominant factor in the observed rate changes. researchgate.netrsc.org For cyanomethane and PEG 400, the logarithm of the rate constant varies in an approximately linear fashion with the molar concentration of water. rsc.org However, alcohols such as ethanol (B145695) and propanol (B110389) induce significantly smaller effects per unit volume in highly aqueous solutions compared to cyanomethane. rsc.org

Solvent polarity is also a key factor. Staudinger ligation reactions, which share mechanistic features with reactions involving acetamides, are known to proceed more rapidly in polar, protic solvents. ysu.am In other reaction types, such as silver-catalyzed C-H amination, a screen of various solvents demonstrated that more lipophilic solvents could enhance selectivity for certain reaction sites, potentially through π-π stacking interactions between the catalyst-ligand complex and the substrate. chemrxiv.org This illustrates the principle that solvent choice can be a powerful tool for directing the outcome of a reaction.

The table below shows the effect of different co-solvents on the hydrolysis rate of the model compound 4-methoxyphenyl-2,2-dichloroethanoate.

Co-solvent Added to WaterEffect on Hydrolysis Rate Constant (k)Primary Influencing Factor
Cyanomethane (Acetonitrile)DecreasesSolute-solute interactions; entropy
Polyethylene Glycol (PEG 400)DecreasesLinear dependence on water concentration
Tetrahydrofuran (THF)DecreasesChanges in solvation of activated complex
Alcohols (e.g., Ethanol, Propanol)Smaller decrease per unit volumeLess pronounced medium effects in high water content

Qualitative effects based on kinetic studies of 4-methoxyphenyl-2,2-dichloroethanoate. researchgate.netrsc.org

Derivatization Strategies and Analogue Synthesis

The chemical structure of this compound offers several sites for modification, enabling the synthesis of a wide range of derivatives and analogues. Research efforts have explored these possibilities to create novel compounds, often leveraging the reactivity of the dichloroacetyl group and the N-aryl bond. Strategies primarily involve nucleophilic substitution reactions at the α-carbon of the acetamide (B32628) group and the construction of hybrid molecules incorporating the dichloroacetamide moiety.

One prominent derivatization strategy involves the substitution of the chlorine atoms. For the related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, a key reaction is its conversion into a methacrylate (B99206) derivative. researchgate.netresearchgate.net This synthesis proceeds via the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with sodium methacrylate. The reaction is facilitated by the use of phase transfer catalysts such as TEBAC (triethyl benzyl (B1604629) ammonium (B1175870) chloride) and sodium iodide in a solvent like 1,4-dioxane. This method effectively replaces the chloro group with a methacrylate moiety, yielding 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA). researchgate.net

A summary of this derivatization is presented below:

Starting MaterialReagentsCatalystsSolventProductYieldReference
2-chloro-N-(4-methoxyphenyl)acetamideSodium methacrylateTEBAC, NaI1,4-Dioxane2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA)83% researchgate.net

Analogue synthesis often involves a "pharmacophore hybridization" approach, where the dichloroacetic acid moiety is combined with other biologically active heterocyclic systems. mdpi.com This strategy aims to create novel hybrid molecules with potentially enhanced or new activities. An example of this is the synthesis of 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. mdpi.com

The synthesis of this complex analogue is a multi-step process. It begins with 5-amino-1,3,4-thiadiazole-2-thiol, which is first alkylated with 2-chloro-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone. The resulting intermediate, an amino-thiadiazole derivative, is then acylated on the nitrogen atom using dichloroacetyl chloride in the presence of triethylamine in dry dioxane. This final step attaches the dichloroacetamide group to the heterocyclic scaffold, yielding the target molecule. mdpi.com

The key final step in this analogue synthesis is detailed in the following table:

IntermediateReagentBaseSolventProductYieldReference
5-(2-(3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amineDichloroacetyl chlorideTriethylamineDry Dioxane2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide90% mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) has been a primary tool for investigating the properties of N-phenyl-2,2-dichloroacetamide derivatives. These calculations offer a detailed understanding of the electronic structure, molecular orbitals, and conformational possibilities.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of N-aryl-2,2-dichloroacetamides have been explored using DFT calculations, often focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netresearchgate.netxisdxjxsu.asia A smaller gap suggests higher reactivity. researchgate.net

The analysis of frontier orbitals in related acetamide (B32628) derivatives has shown that electronic transitions, such as π-π*, are major contributors to their electronic absorption spectra. nih.gov

Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (eV)
N-(phenyl)-2,2-dichloroacetamide (NPA)---
N-(2-chlorophenyl)-2,2-dichloroacetamide (2CPA)---
N-(4-chlorophenyl)-2,2-dichloroacetamide (4CPA)---
(Note: Specific energy values from the comparative study were not provided in the abstract, but the study highlights the use of HOMO-LUMO analysis for these compounds. researchgate.net)

Conformational Analysis and Potential Energy Surfaces

Conformational analysis, often conducted through Potential Energy Surface (PES) scans, is crucial for understanding the three-dimensional structure and stability of flexible molecules like 2,2-dichloro-N-(4-methoxyphenyl)acetamide. A theoretical study on the related compound 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide utilized PES scans to investigate its conformational space. researchgate.net This type of analysis helps in identifying the most stable conformations by calculating the energy of the molecule as a function of the rotation around specific bonds.

For the monochloro analogue, 2-chloro-N-(4-methoxyphenyl)acetamide, crystallographic data reveals that the acetamido group is twisted out of the plane of the phenyl ring. nih.govresearchgate.net Specifically, the dihedral angle between the mean plane of the phenyl ring and the plane of the acetamido group is 28.87 (5)°. nih.gov The conformation about the C1-C2 bond is described as +synclinal (+gauche). nih.govresearchgate.net

Reaction Mechanism Elucidation via Transition State Modeling

Detailed studies on the reaction mechanism and transition state modeling for the synthesis or reactions of this compound were not identified in the searched literature. Such computational investigations would typically involve locating the transition state structures and calculating the activation energies for the proposed reaction pathways, providing a deeper understanding of the reaction kinetics and mechanism.

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be validated against experimental data. For instance, the vibrational frequencies of 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide and 2,2-dichloro-N-(2,4-dichlorophenyl)acetamide have been calculated using the B3LYP/6-311G(d,p) level of theory. researchgate.net The predicted vibrational frequencies showed good agreement with experimental FTIR and FT-Raman spectra, with detailed assignments made based on Potential Energy Distribution (PED). researchgate.net

Furthermore, time-dependent DFT (TD-DFT) calculations have been employed to predict the absorption wavelengths in the UV-Vis region for these molecules. researchgate.net Such theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR), a subset of QSPR, has been applied to series of N-arylphenyl-2,2-dichloroacetamide analogues to correlate their chemical structures with their biological activities, particularly as anticancer agents. sid.irnih.govresearchgate.net These studies aim to identify the key molecular descriptors that influence the cytotoxic activity of these compounds.

In one such study, various chemometric methods, including multiple linear regression (MLR), principal component regression (PCR), and genetic algorithm-partial least squares (GA-PLS), were used to build QSAR models. nih.gov The best model was able to predict 90% of the variance in the cytotoxic activities of a series of dichloroacetate (B87207) (DCA) analogues. nih.gov These models can then be used for in silico screening to design new, more potent lead compounds. nih.govresearchgate.net Molecular docking studies are often used in conjunction with QSAR to understand the interactions between these compounds and their biological targets, such as pyruvate (B1213749) dehydrogenase kinases (PDKs). nih.govresearchgate.net

Supramolecular Interactions Analysis through Computational Methods

The study of supramolecular interactions is essential for understanding the crystal packing and solid-state properties of molecules. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystals.

Solvent Effects Modeling in Theoretical Studies

Extensive searches of scientific literature and computational chemistry databases did not yield any specific theoretical or computational studies modeling the solvent effects on the compound this compound. While computational studies, such as Density Functional Theory (DFT) calculations, have been performed on structurally related analogs, this particular area of research remains unexplored for the target molecule.

Theoretical investigations into solvent effects are crucial for understanding a molecule's behavior in different chemical environments. These studies typically employ computational models, such as the Polarizable Continuum Model (PCM), to simulate how a solvent might influence the electronic structure, stability, and reactivity of a solute. Such analyses can provide insights into spectroscopic properties, reaction mechanisms, and conformational preferences in solution.

The absence of this data for this compound highlights a specific gap in the current body of scientific literature. Future computational research would be necessary to elucidate the influence of various solvents on the molecular properties of this compound.

Role As a Synthetic Building Block and Material Precursor

Applications in the Synthesis of Complex Organic Architectures

The dichloroacetamide moiety is a key functional group that can be utilized in the construction of larger, more complex molecular frameworks, particularly in the synthesis of heterocyclic compounds with potential biological activity. Research has demonstrated the use of the closely related dichloroacetyl chloride in synthesizing complex hybrid molecules.

The synthesis of such hybrid molecules, which contain multiple distinct chemical moieties like pyrazoline, 1,3,4-thiadiazole, and the dichloroacetic acid residue, is of interest in medicinal chemistry for the development of new therapeutic agents. mdpi.com The incorporation of the N-(4-methoxyphenyl)acetamide substructure, or its derivatives, can be a key step in building these larger, multifunctional compounds.

Integration into Novel Chemical Methodologies

Currently, there is a lack of available scientific literature detailing the specific integration of 2,2-dichloro-N-(4-methoxyphenyl)acetamide into the development of novel chemical methodologies. While the compound and its analogs are used in synthetic sequences, their role in pioneering new reaction types or synthetic strategies has not been a primary focus of the reported research.

Development of Derivatives for Materials Science Applications (e.g., Monomers for Thin Films, Polymer Precursors)

The development of derivatives from acetamide (B32628) compounds for applications in materials science is an active area of research. While direct studies on this compound for these purposes are not extensively documented, research on the closely related monochloro analog, 2-chloro-N-(4-methoxyphenyl)acetamide, provides significant insight into the potential for creating functional materials.

This monochloro derivative has been successfully used as a precursor for the synthesis of a methacrylate (B99206) monomer, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA). researchgate.netresearchgate.net This monomer can then be used to fabricate thin films with potential applications in sensor technology. researchgate.net The synthesis involves the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with sodium methacrylate, demonstrating a pathway to convert a simple acetamide into a polymerizable monomer. researchgate.netresearchgate.net

The resulting MPAEMA monomer has been used to create Langmuir-Blodgett (LB) thin films. researchgate.net These films have been characterized using techniques such as UV-Vis spectroscopy and Quartz Crystal Microbalance (QCM) to study their swelling behavior when exposed to various volatile organic compounds (VOCs). researchgate.net This indicates the potential for developing chemical sensors based on polymer films derived from N-(4-methoxyphenyl)acetamide structures. The ability to form thin films and their responsive nature to chemical environments are key properties for applications in materials science.

The table below outlines the synthesis of the MPAEMA monomer from the monochloro analog, illustrating a potential route for the functionalization of such acetamides into material precursors.

Table 1: Synthesis of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA)

Reactant 1Reactant 2CatalystSolventConditionsProductYield
2-chloro-N-(4-methoxyphenyl)acetamideSodium methacrylateTEBAC and NaI1,4-DioxaneReflux at 85°C for 30 hours2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA)83%

Data derived from studies on the monochloro analog. researchgate.net

Future Research Directions and Outlook

Challenges and Opportunities in Dihaloacetamide Chemistry

The chemistry of dihaloacetamides, including 2,2-dichloro-N-(4-methoxyphenyl)acetamide, is characterized by a delicate balance of reactivity, which presents both significant challenges and compelling opportunities.

A primary challenge lies in precisely controlling the electrophilicity of the dihalocarbon center. Dihaloacetamides are recognized as tunable electrophiles, a feature that is crucial for their application in areas like the design of targeted covalent inhibitors (TCIs). acs.orgnih.govelsevierpure.com The reactivity can be modulated based on the specific halogen atoms present and the nature of the amine scaffold. acs.orgnih.govelsevierpure.com However, achieving selective reactivity towards a specific biological nucleophile, such as a cysteine thiol, while minimizing off-target reactions remains a complex task.

One of the most significant findings in recent research is the hydrolytic instability of the adducts formed between dichloroacetamides (DCAs) and thiols. acs.orgnih.gov While the initial reaction involves the displacement of one chlorine atom, the resulting DCA-thiol adduct is highly susceptible to hydrolysis under aqueous conditions. acs.orgnih.govacs.org This presents a challenge for developing stable, long-acting covalent inhibitors. Conversely, this instability offers a unique opportunity for creating reversible covalent inhibitors. acs.orgnih.govrsc.org The adduct may be stable within the hydrophobic confines of a protein's binding pocket but readily hydrolyze in the bulk aqueous environment, potentially leading to novel therapeutic profiles with reduced side effects. acs.orgnih.govacs.org

Further opportunities lie in expanding the diversity of dihaloacetamide structures. Systematically modifying the N-aryl ring of compounds like this compound could fine-tune electronic properties, solubility, and binding affinity for specific protein targets. The exploration of different halogen combinations (e.g., chloro-fluoro) has already shown promise in creating a spectrum of reactivities, and further investigation into more complex dihalo- and even trihalo-acetamides could yield electrophiles with novel properties. acs.orgnih.gov

FeatureChallengeOpportunity
Reactivity Controlling selectivity to minimize off-target reactions.Tuning electrophilicity for specific targets (e.g., covalent inhibitors). acs.orgnih.gov
Adduct Stability DCA-thiol adducts are prone to hydrolysis in aqueous solutions. acs.orgnih.govacs.orgDesigning reversible covalent inhibitors that are stable in protein pockets but hydrolyze in bulk water. acs.orgnih.govrsc.org
Structural Diversity Synthesizing complex or sterically hindered dihaloacetamide analogues.Creating libraries of compounds with varied N-substituents and halogen combinations to cover a wide range of reactivities. acs.orgnih.gov

Emerging Synthetic Methodologies and Advanced Characterization Techniques

Advancements in the synthesis and characterization of this compound and its congeners are critical for realizing their full potential.

Current synthetic routes often involve the acylation of an amine, such as 4-methoxyaniline, with dichloroacetyl chloride or a related activated derivative. mdpi.com While effective, these methods can sometimes be limited by the availability of starting materials or the harshness of reaction conditions. Future research will likely focus on developing more versatile and milder synthetic strategies. For instance, novel catalytic methods for dihalogenation or C-H activation could provide more direct and efficient pathways to these scaffolds. The unexpected formation of 2,2-dichloro-N-(chloromethyl)acetamides during certain Staudinger reactions highlights the complex reactivity at play and the need for refined synthetic protocols to avoid side products. ugent.beresearchgate.net

In terms of characterization, standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm the structure of these compounds. beilstein-journals.orgmdpi.com Single-crystal X-ray diffraction has also been employed to unambiguously determine the three-dimensional structure of related molecules. researchgate.netresearchgate.net

Looking forward, advanced characterization techniques will be indispensable.

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., HSQC, HMBC) will continue to be crucial for assigning complex structures, especially for more elaborate analogues. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) calculations are emerging as a powerful tool to predict and understand the reactivity of these compounds, as demonstrated in studies investigating unexpected reaction pathways. researchgate.net Future computational work could help in the rational design of dihaloacetamides with tailored electrophilicity and stability.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming elemental composition and for studying the kinetics and mechanisms of reactions with biological macromolecules, such as proteins.

In-situ Spectroscopic Monitoring: Techniques like reaction IR or process NMR could be employed to monitor the formation of dihaloacetamides and their subsequent reactions in real-time, providing deeper mechanistic insights and optimizing reaction conditions.

Prospects for Novel Material or Chemical Process Development

The unique reactivity profile of dihaloacetamides, particularly their capacity for reversible covalent interactions, opens up exciting prospects beyond their established use as intermediates and potential pharmaceuticals.

The most prominent application currently being explored is in the design of targeted covalent inhibitors (TCIs) for therapeutic intervention. acs.orgnih.gov The dichloroacetamide warhead has been successfully incorporated into inhibitors targeting noncatalytic cysteines of cancer-related proteins like KRASG12C and EGFR. acs.orgnih.govacs.org The reversible nature of the covalent bond formed by the DCA group is a key area of interest, offering a potential strategy to overcome drug resistance and improve safety profiles. acs.org Future work will likely involve integrating the this compound moiety and its derivatives into a wider range of molecular scaffolds to target other proteins and diseases.

Beyond therapeutics, the chemistry of dihaloacetamides could be harnessed for the development of novel materials. The ability to form reversible covalent bonds with thiols could be exploited in the design of:

Self-healing polymers: Materials containing pendant thiol groups could be cross-linked using dihaloacetamide linkers. Damage to the material could be repaired upon hydrolysis and subsequent re-formation of the cross-links.

Responsive hydrogels: Hydrogels functionalized with dihaloacetamides could be designed to release therapeutic agents or change their physical properties in response to specific biological cues or changes in the chemical environment. rsc.org

Bioconjugation reagents: The tunable reactivity of dihaloacetamides makes them attractive candidates for the site-specific modification of proteins and other biomolecules, enabling the construction of antibody-drug conjugates or fluorescently labeled probes. acs.org

In chemical process development, dihaloacetamides could serve as versatile building blocks or intermediates. Their controlled electrophilicity might be employed in multi-step syntheses where selective reaction with a thiol is required in the presence of other nucleophiles. The development of catalytic and more sustainable methods for their synthesis will be key to enabling their use on a larger industrial scale. google.com

Q & A

Q. Table 1: Comparative Biological Activity of Acetamide Derivatives

CompoundAntimicrobial (MIC, µg/mL)Anticancer (IC50_{50}, µM)References
This compound32 (S. aureus)45 (HeLa)
N-(4-amino-2-chlorophenyl)-2-methoxyacetamide16 (E. coli)28 (MCF-7)
2-chloro-N-(2,4-dichlorophenyl)acetamide64 (P. aeruginosa)N/A

Q. Table 2: Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°CMinimizes side reactions
SolventAnhydrous CH2_2Cl2_2Enhances reagent solubility
BaseTriethylamine (1.2 eq)Neutralizes HCl efficiently

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.